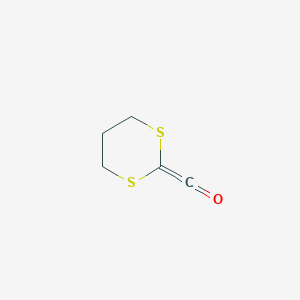

Methanone, 1,3-dithian-2-ylidene-

Description

Historical Development and Synthetic Utility of 1,3-Dithianes

The significance of 1,3-dithianes in organic synthesis is intrinsically linked to the concept of umpolung, a term introduced by D. Seebach and E.J. Corey, which translates to "polarity reversal". wikipedia.orginflibnet.ac.in Traditionally, the carbonyl carbon atom is electrophilic, reacting with nucleophiles. However, by converting a carbonyl compound into a 1,3-dithiane (B146892), the polarity of this carbon atom can be inverted. inflibnet.ac.inyoutube.com This transformation allows the once electrophilic carbonyl carbon to function as a nucleophile, specifically as a masked acyl anion, opening up new avenues for synthetic transformations. inflibnet.ac.in

The preparation of 1,3-dithianes is typically achieved through the reaction of a carbonyl compound with 1,3-propanedithiol (B87085). organic-chemistry.orgscribd.com The resulting 1,3-dithiane can be deprotonated at the C2 position, most commonly with a strong base like n-butyllithium, to generate a nucleophilic carbanion. inflibnet.ac.inuwindsor.ca This lithiated dithiane can then react with a wide array of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. uwindsor.ca Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. inflibnet.ac.in This strategy, often referred to as the Corey-Seebach reaction, has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including numerous natural products. researchgate.netbritannica.com

The synthetic utility of 1,3-dithianes extends beyond their role as acyl anion equivalents. They also serve as effective protecting groups for carbonyl compounds due to their stability under various reaction conditions. researchgate.netresearchgate.net Furthermore, the dithiane group can be converted into other functional groups, highlighting its versatility in synthetic transformations. scribd.com

Significance of Ketene (B1206846) Dithioacetals in Advanced Organic Synthesis

Ketene dithioacetals, which feature a carbon-carbon double bond connected to two sulfur atoms, are another class of highly valuable intermediates in organic synthesis. ijrpc.comcapes.gov.br These compounds are prized for their reactivity and ability to participate in a wide range of chemical transformations, making them important building blocks for the synthesis of natural products, pharmaceuticals, and agrochemicals. researchgate.net

The synthesis of ketene dithioacetals can be accomplished through several methods. A common approach involves the reaction of a compound with an active methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation. researchgate.netgrowingscience.com One-pot, multi-component reactions have also been developed for the efficient synthesis of novel ketene dithioacetals. researchgate.netgrowingscience.com

The reactivity of ketene dithioacetals is diverse. The double bond in these molecules can act as a nucleophile, reacting with various electrophiles. growingscience.com They are frequently employed in the synthesis of a wide array of heterocyclic compounds, including pyrans, pyrroles, thiophenes, pyrazoles, and pyridines. researchgate.net Furthermore, the synthetic utility of ketene dithioacetals is enhanced by the presence of various functional groups at the α-carbon, which can be manipulated to create diverse molecular scaffolds. growingscience.com The ability of ketene dithioacetals to act as versatile three-carbon synthons has been widely exploited in the construction of complex molecules. ijrpc.com

Structural Features and Electronic Nature of 1,3-Dithian-2-ylidene Systems

The 1,3-dithian-2-ylidene moiety is characterized by a six-membered dithiane ring connected to an exocyclic double bond. The dithiane ring typically adopts a chair conformation to minimize steric strain.

The electronic nature of the 1,3-dithian-2-ylidene system is significantly influenced by the two sulfur atoms. The sulfur atoms, being more polarizable than carbon, can stabilize adjacent negative charges. youtube.com This property is crucial for the umpolung reactivity of 1,3-dithianes. In the context of 1,3-dithian-2-ylidene derivatives, the sulfur atoms influence the electron density of the exocyclic double bond.

Spectroscopic data provides valuable insights into the structure of these compounds. For instance, in the 1H NMR spectrum of 2-(1,3-dithian-2-ylidene)-1-phenylethanone, the protons of the dithiane ring and the vinylic proton would exhibit characteristic chemical shifts. The 13C NMR spectrum would show distinct signals for the carbons of the dithiane ring, the exocyclic double bond, and the carbonyl group. Infrared (IR) spectroscopy can confirm the presence of the carbonyl group and the carbon-carbon double bond through their characteristic stretching frequencies. ijrpc.com Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. ijrpc.com

Structure

3D Structure

Properties

CAS No. |

54235-70-0 |

|---|---|

Molecular Formula |

C5H6OS2 |

Molecular Weight |

146.2 g/mol |

InChI |

InChI=1S/C5H6OS2/c6-4-5-7-2-1-3-8-5/h1-3H2 |

InChI Key |

JJDZTZCXIPRHKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C=O)SC1 |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of Methanone, 1,3 Dithian 2 Ylidene Analogs

Nucleophilic Character and Carbon-Carbon Bond Formation

The carbon atom of the ylidene group in methanone, 1,3-dithian-2-ylidene- analogs exhibits significant nucleophilic character. This is a direct consequence of the electron-donating ability of the two sulfur atoms in the dithiane ring, which stabilizes the partial negative charge on the exocyclic carbon. This inherent nucleophilicity is harnessed in a variety of carbon-carbon bond-forming reactions.

Reactions with Electrophiles

The nucleophilic carbon of 2-ylidene-1,3-dithianes readily participates in reactions with a wide range of electrophiles. This reactivity is often enhanced by deprotonation of a precursor C-H acidic compound with a strong base, such as n-butyllithium, to generate a highly nucleophilic carbanion. This lithiated species can then undergo facile carbon-carbon bond formation with various electrophilic partners.

Key electrophiles that react with these nucleophilic dithiane derivatives include:

Alkyl Halides: Primary and some secondary alkyl halides undergo S(_N)2 reactions to form new carbon-carbon single bonds.

Carbonyl Compounds: Aldehydes and ketones react to form β-hydroxy dithiane derivatives.

Epoxides: Ring-opening of epoxides by the dithiane anion leads to the formation of γ-hydroxy dithiane adducts.

α,β-Unsaturated Carbonyl Compounds: These electrophiles can undergo 1,4-conjugate addition, expanding the synthetic utility of this methodology.

| Electrophile | Product Type | Reaction Conditions |

|---|---|---|

| Alkyl Halide (R-X) | 2-Alkyl-2-substituted-1,3-dithiane | n-BuLi, THF, low temperature |

| Aldehyde (R'CHO) | α-(1,3-Dithian-2-yl) alcohol | n-BuLi, THF, -78 °C to rt |

| Ketone (R'COR'') | α-(1,3-Dithian-2-yl) alcohol | n-BuLi, THF, -78 °C to rt |

| Epoxide | γ-Hydroxy-1,3-dithiane derivative | n-BuLi, THF, low temperature |

Cycloaddition Reactions

The ylidene moiety of methanone, 1,3-dithian-2-ylidene- and its analogs, which can be considered as ketene (B1206846) dithioacetals, can participate in cycloaddition reactions. These reactions provide powerful methods for the construction of various cyclic and heterocyclic systems. The reactivity in cycloadditions is influenced by the electronic nature of the substituents on the ylidene group.

[3+2] Cycloadditions: In the presence of a suitable 1,3-dipole, 2-ylidene-1,3-dithianes can undergo [3+2] cycloaddition reactions. For instance, the reaction with nitrile oxides can lead to the formation of five-membered heterocyclic rings. These reactions are often promoted by Lewis acids and can proceed with high regioselectivity.

[2+2] Cycloadditions: Ketene dithioacetals can also participate in [2+2] cycloaddition reactions. These reactions are typically thermally allowed when the ketene dithioacetal reacts with an appropriate ketenophile. The stereochemistry of these reactions often follows the suprafacial-antarafacial mode of addition.

| Cycloaddition Type | Reactant Partner | Resulting Ring System |

|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrile Oxides) | Five-membered heterocycles |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Six-membered carbocycles |

| [2+2] Cycloaddition | Alkenes, Ketenes | Four-membered rings |

Applications as Acyl Anion Equivalents

One of the most significant applications of 1,3-dithianes is their use as acyl anion equivalents, a concept central to the field of "umpolung" or polarity reversal. researchgate.net Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. However, by converting the carbonyl group into a 1,3-dithiane (B146892), the corresponding C2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. researchgate.net This carbanion is a synthetic equivalent of an acyl anion, which is an otherwise inaccessible reactive intermediate.

This strategy allows for the formation of carbon-carbon bonds at the former carbonyl carbon through reaction with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, effectively achieving the net result of a nucleophilic acylation. This powerful synthetic strategy has been widely employed in the total synthesis of complex natural products.

Transformations Involving the Ylidene Moiety

Beyond its role in carbon-carbon bond formation, the ylidene moiety and the encompassing 1,3-dithiane ring can undergo a variety of transformations, including cleavage to unmask the carbonyl group and rearrangement reactions to afford structurally diverse products.

Cleavage and Deprotection Strategies

Common deprotection strategies include:

Mercuric Chloride-Based Methods: Historically, mercuric chloride (HgCl(_2)) in the presence of a base such as calcium carbonate (CaCO(_3)) has been a widely used reagent for dithiane cleavage.

Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), periodic acid (H(_5)IO(_6)), and ozone (O(_3)) can effect the oxidative cleavage of the dithiane ring.

Lewis Acid-Mediated Hydrolysis: Certain Lewis acids can promote the hydrolysis of the dithioacetal.

Photochemical Methods: Visible-light-induced cleavage of C-S bonds in thioacetals has been developed as a milder alternative. youtube.com

| Deprotection Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Mercuric Chloride (HgCl₂) / Calcium Carbonate (CaCO₃) | Aqueous acetonitrile, reflux | Effective but toxic due to mercury. |

| N-Bromosuccinimide (NBS) | Aqueous acetone, 0 °C to rt | Milder conditions, avoids heavy metals. |

| Periodic Acid (H₅IO₆) | THF/water | Oxidative cleavage. |

| Visible Light Photocatalysis | Iodine as photocatalyst, O₂ as oxidant | Mild and environmentally benign. youtube.com |

Rearrangement Pathways

Under certain conditions, 1,3-dithiane derivatives can undergo rearrangement reactions, leading to the formation of new structural motifs. These rearrangements can be triggered by thermal or photochemical means, or by the action of acids.

For instance, α-hydroxy-1,3-dithianes, which can be formed from the reaction of 2-lithio-1,3-dithianes with aldehydes, can undergo acid-induced rearrangements. libretexts.orgwikipedia.org The nature of the rearrangement product is dependent on the substitution pattern of the starting material. Secondary benzylic or aliphatic α-hydroxydithianes can rearrange to α-thioketones. libretexts.org In contrast, related tertiary alcohols may undergo elimination to form dithioketene ketals. libretexts.org

Furthermore, thermal and photochemical conditions can induce rearrangements in substituted cyclopentadienes, and similar principles may apply to appropriately substituted 2-ylidene-1,3-dithiane systems, although specific examples are less common in the literature. researchgate.net The study of such rearrangements in ketene dithioacetals is an area of ongoing research.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving Methanone, 1,3-dithian-2-ylidene- and its analogs, which are part of the broader class of ketene dithioacetals, is crucial for understanding their reactivity and for the rational design of new synthetic methodologies. The mechanistic pathways are often complex and have been investigated through a combination of experimental studies and computational modeling.

Identification of Key Intermediates

The reactions of ketene dithioacetals are characterized by the formation of several key reactive intermediates. While direct studies on Methanone, 1,3-dithian-2-ylidene- are limited, the mechanistic pathways proposed for analogous ketene dithioacetals provide significant insight into the probable intermediates involved.

In the synthesis of ketene dithioacetals from active methylene (B1212753) compounds and carbon disulfide, the reaction is proposed to proceed through a series of intermediates. Initially, the active methylene compound reacts with a base to form an enolate. This enolate then attacks carbon disulfide, leading to the formation of a dithiocarboxylate intermediate. Subsequent alkylation or reaction with an electrophile generates the ketene dithioacetal.

A proposed mechanism for the formation of certain cyclic ketene dithioacetals involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, which is suggested to generate thioketone and enethiol tautomeric intermediates tandfonline.com. These intermediates can then undergo further reactions, such as Michael addition, to form the final product tandfonline.com.

Another key intermediate in the reactions of ketene dithioacetals is the enolate formed by deprotonation. For instance, in annulation reactions of ketones with ketene dithioacetals, the reaction is initiated by the Michael addition of a ketone enolate to the ketene dithioacetal nih.gov. This is followed by the elimination of a thiomethyl group to yield a substitution product, which itself is an important intermediate for subsequent cyclization reactions nih.gov.

Computational studies on related sulfur-containing heterocycles, such as the 1,3-dithiolium cation, have also been instrumental in identifying key intermediates. These studies have identified transition states and reactive intermediates in intramolecular cycloaddition reactions, providing a detailed picture of the reaction coordinate nih.gov.

Table 1: Key Intermediates in Reactions of Ketene Dithioacetal Analogs

| Intermediate Type | Precursor(s) | Subsequent Reaction | Reference(s) |

| Enolate | Active Methylene Compound + Base | Nucleophilic attack on Carbon Disulfide | nih.gov |

| Dithiocarboxylate | Enolate + Carbon Disulfide | Alkylation/Reaction with Electrophile | researchgate.net |

| Thioketone/Enethiol Tautomers | Active Methylene Compound + CS2 + Base | Michael Addition | tandfonline.com |

| Michael Adduct | Enethiol Intermediate + Electrophile | Intramolecular Cyclization | tandfonline.com |

| Substitution Product | Ketone Enolate + Ketene Dithioacetal | Deprotonation and Cyclization | nih.gov |

Pathway Analysis through Experimental and Computational Methods

Experimental Approaches:

Experimental studies often involve the isolation and characterization of reaction intermediates or products to infer the mechanistic pathway. For example, the synthesis of novel ketene dithioacetals through a three-component reaction has been shown to proceed via a Michael addition followed by a 5-endo-trig intramolecular cyclization tandfonline.com. The structure of the final product, confirmed by techniques such as X-ray crystallography, provides strong evidence for the proposed pathway tandfonline.com.

Annulation reactions of ketene dithioacetals with ketones to form substituted phenols have been proposed to occur through a [4+2] cycloaromatization pathway nih.gov. This was deduced from the structures of the resulting polycyclic phenols, which were characterized using spectroscopic methods nih.gov.

Computational Methods:

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. For related sulfur-containing heterocycles like 1,3-dithiolium cations, DFT studies have been used to map the potential energy surface of intramolecular cycloaddition reactions nih.gov. These calculations help in identifying the transition state structures and determining the activation energy barriers for different possible pathways, thus providing a detailed, step-by-step description of the reaction mechanism nih.gov. Such computational analyses have revealed that some cycloaddition reactions proceed through a one-step asynchronous [3+2] pathway nih.gov.

The combination of these methods allows for a comprehensive understanding of the reaction pathways. For instance, while experimental results might show the formation of a specific regioisomer, computational studies can explain this selectivity by comparing the activation energies of the transition states leading to different possible products.

Table 2: Methodologies for Pathway Analysis of Ketene Dithioacetal Analog Reactions

| Methodology | Application | Key Findings | Reference(s) |

| Experimental | |||

| Product Isolation and Characterization (NMR, MS, X-ray Crystallography) | Determining the outcome of a reaction to infer the pathway. | Confirmation of a 5-endo-trig intramolecular cyclization in the synthesis of certain ketene dithioacetals. | tandfonline.com |

| Spectroscopic Analysis of Reaction Products | Elucidating the mechanism of annulation reactions. | Evidence for a [4+2] cycloaromatization pathway in the synthesis of substituted phenols. | nih.gov |

| Computational | |||

| Density Functional Theory (DFT) Calculations | Mapping potential energy surfaces, identifying transition states and intermediates. | Elucidation of a one-step asynchronous [3+2] cycloaddition mechanism for 1,3-dithiolium cations. | nih.gov |

Computational Chemistry and Theoretical Investigations of 1,3 Dithian 2 Ylidene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-dithian-2-ylidene systems at the electronic level. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and its corresponding energy. This information is crucial for predicting molecular geometry, stability, and the sites most susceptible to chemical attack.

Density Functional Theory (DFT) has become a primary tool for investigating organosulfur compounds, offering a balance between computational cost and accuracy. DFT methods calculate the total energy of a molecule based on its electron density, which allows for the determination of various molecular properties.

Detailed research findings from DFT calculations provide a wealth of information. For instance, a study on the related compound, 2-(1,3-dithian-2-ylidene)-acetonitrile, employed the B3LYP functional with a 6-311++G(2df,2p) basis set to elucidate its reaction mechanism. newdrugapprovals.org Such studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, key parameters like bond lengths, bond angles, and dihedral angles (which describe the twist of the molecule) can be precisely determined. These calculated values can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model.

The electronic properties derived from DFT are also critical. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which is fundamental to its reactivity. For Methanone, 1,3-dithian-2-ylidene-, the carbonyl oxygen is an electron-rich (nucleophilic) center, while the carbonyl carbon and the exocyclic double-bonded carbon are relatively electron-poor (electrophilic).

Below is a table representing typical geometric parameters that can be obtained from DFT calculations for a system like Methanone, 1,3-dithian-2-ylidene-.

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Length | C=O | ~ 1.22 Å |

| C=C (exocyclic) | ~ 1.35 Å | |

| C-S | ~ 1.77 Å | |

| S-C (ring) | ~ 1.81 Å | |

| Bond Angle | O=C-C | ~ 125° |

| C=C-S | ~ 122° | |

| C-S-C (ring) | ~ 100° | |

| Dihedral Angle | O=C-C=C | ~ 180° (for planarity) |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that span the entire molecule. For Methanone, 1,3-dithian-2-ylidene-, the conjugated π-system (C=C-C=O) is of particular interest and can be analyzed using principles similar to those for simpler conjugated molecules like 1,3-butadiene. youtube.commasterorganicchemistry.comyoutube.com

The four p-orbitals of the C=C-C=O fragment combine to form four π molecular orbitals of increasing energy: two bonding orbitals (π₁ and π₂) and two antibonding orbitals (π₃* and π₄*). youtube.com Each successive orbital has one more node (a region of zero electron density) than the last. youtube.commasterorganicchemistry.com

π₁ : The lowest energy orbital with zero nodes, where all p-orbitals overlap constructively, delocalizing electrons over all four atoms.

π₂ : A higher energy bonding orbital with one node, typically between the central carbons.

π₃ *: The lower energy antibonding orbital with two nodes.

π₄ *: The highest energy antibonding orbital with three nodes.

The electrons fill these orbitals from the lowest energy up. The most important orbitals for reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com In reactions, the molecule typically donates electrons from its HOMO and accepts electrons into its LUMO. For Methanone, 1,3-dithian-2-ylidene-, the π₂ orbital is the HOMO and the π₃* orbital is the LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

| Molecular Orbital | Type | Number of Vertical Nodes | Occupancy |

| π₄ | Antibonding | 3 | 0 |

| π₃ | Antibonding (LUMO) | 2 | 0 |

| π₂ | Bonding (HOMO) | 1 | 2 |

| π₁ | Bonding | 0 | 2 |

Molecular Modeling and Reaction Pathway Simulations

Molecular modeling extends beyond static structures to simulate the dynamics of chemical reactions. By mapping the energy changes as reactants transform into products, researchers can construct a reaction energy profile. researchgate.netmdpi.com This profile reveals crucial information about the reaction mechanism, including the presence of any intermediates and the structures of the transition states—the highest energy points along the reaction coordinate. researchgate.net

DFT is a common method for these simulations. researchgate.net For example, to study the hydrolysis of Methanone, 1,3-dithian-2-ylidene-, a computational chemist would model the approach of a water molecule to the carbonyl carbon. The system's energy would be calculated at successive points along this path to find the transition state for the nucleophilic attack. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. mdpi.com Such simulations can compare different potential pathways to determine the most likely mechanism. mdpi.com

A representative energy profile for a hypothetical two-step reaction is shown below.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +20.5 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -10.3 |

Theoretical Predictions of Stereoselectivity and Reaction Pathways

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity—the preference for the formation of one stereoisomer over another. This is particularly relevant for reactions involving 1,3-dithiane (B146892) systems.

Theoretical calculations can predict which product is likely to be favored by comparing the activation energies of the transition states that lead to the different possible stereoisomers. mdpi.com For a reaction to occur, molecules must overcome this energy barrier. The pathway with the lower activation energy will be faster and thus yield the major product.

For instance, if a nucleophile attacks the planar C=C double bond of a substituted 1,3-dithian-2-ylidene system, it can approach from either the top face or the bottom face, potentially leading to two different stereoisomers. A computational model would involve building and calculating the energies of the two corresponding transition states (TS-A and TS-B). If TS-A is found to be lower in energy than TS-B, the model predicts that the reaction will preferentially proceed through TS-A to form the corresponding stereoisomer. These predictions are invaluable for designing synthetic routes that yield a desired product with high stereochemical purity.

Spectroscopic Analysis for Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "Methanone, 1,3-dithian-2-ylidene-," both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed picture of the atomic framework.

While specific spectral data for "Methanone, 1,3-dithian-2-ylidene-" (C₅H₆OS₂) is not widely published, its structure allows for the prediction of characteristic NMR signals based on well-established principles and data from related 1,3-dithiane (B146892) compounds. brynmawr.eduscribd.com The molecule's symmetry and the electronic environment of each nucleus dictate the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different sets of equivalent protons in the 1,3-dithiane ring.

The two methylene (B1212753) groups of the dithiane ring are diastereotopic. The four protons at the C4 and C6 positions are expected to appear as complex multiplets in the region of δ 2.5-3.5 ppm.

The two protons at the C5 position would likely appear as a multiplet around δ 2.0-2.5 ppm.

The two protons attached to the carbonyl group (methanone) would be highly deshielded and are expected to appear as a singlet further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For "Methanone, 1,3-dithian-2-ylidene-," four distinct carbon signals are anticipated.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

The ylidene carbon (C=C) at the 2-position, bonded to the two sulfur atoms, would also be significantly downfield, likely around δ 130-150 ppm.

The carbons of the dithiane ring (C4, C5, and C6) would appear in the aliphatic region of the spectrum. The C4 and C6 carbons adjacent to the sulfur atoms are expected around δ 25-35 ppm, while the C5 carbon would be at a similar or slightly upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methanone, 1,3-dithian-2-ylidene-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 190-200 |

| =CH₂ | ~5.0-6.0 (s, 2H) | ~110-120 |

| C=C | - | 130-150 |

| -S-CH₂- (C4, C6) | ~2.8-3.2 (m, 4H) | ~25-35 |

| -CH₂- (C5) | ~2.0-2.4 (m, 2H) | ~25-30 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

For more complex derivatives or for unambiguous assignment of signals, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the connectivity within the dithiane ring by showing correlations between the protons on C4/C6 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which is useful for determining the conformation of the dithiane ring (e.g., chair or twist-boat) in solution.

These advanced methods are particularly vital when analyzing substituted derivatives of "Methanone, 1,3-dithian-2-ylidene-," where the molecular complexity and number of signals increase significantly. beilstein-journals.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For "Methanone, 1,3-dithian-2-ylidene-" (C₅H₆OS₂), the molecular weight is approximately 146.23 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 146. The fragmentation of this ion would likely follow predictable pathways characteristic of carbonyl compounds and thioacetals. libretexts.org

Alpha-Cleavage: A primary fragmentation pathway for carbonyl compounds is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.comslideshare.net This could lead to the loss of a CHO radical (m/z 29) or other fragments depending on the exact structure.

McLafferty Rearrangement: If the structure allows (requiring a gamma-hydrogen), a McLafferty rearrangement could occur, leading to a characteristic neutral loss.

Ring Fragmentation: The 1,3-dithiane ring can also fragment. Common losses would include the elimination of ethylene (B1197577) (C₂H₄, 28 Da) or propylene (B89431) (C₃H₆, 42 Da) fragments from the thioacetal ring structure.

Table 2: Predicted Key Mass Spectrometry Fragments for Methanone, 1,3-dithian-2-ylidene-

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 146 | [M]⁺ | Molecular Ion |

| 117 | [M - CHO]⁺ | Alpha-cleavage |

| 104 | [M - C₃H₆]⁺ | Ring Fragmentation |

| 87 | [C₃H₃S₂]⁺ | Ring Fragmentation |

Note: The relative intensities of these peaks depend on the stability of the resulting ions and the ionization energy used.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. rsc.org

The IR spectrum of "Methanone, 1,3-dithian-2-ylidene-" is expected to be dominated by strong absorptions from the carbonyl (C=O) and carbon-carbon double bond (C=C) groups.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1680-1720 cm⁻¹. The conjugation with the C=C double bond typically lowers the frequency from that of a simple saturated ketone (around 1715 cm⁻¹). youtube.com

C=C Stretch: A medium to strong absorption for the exocyclic double bond should appear in the 1600-1650 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to sp² C-H bonds (from the ylidene group) would appear just above 3000 cm⁻¹, while sp³ C-H stretches (from the dithiane ring) would be just below 3000 cm⁻¹.

C-S Stretch: The C-S stretching vibrations are typically weaker and appear in the fingerprint region (600-800 cm⁻¹), making them less diagnostic.

The detection of a ketene (B1206846) intermediate (characterized by a strong absorption around 2150 cm⁻¹) can be monitored by IR spectroscopy in related syntheses. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Methanone, 1,3-dithian-2-ylidene-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | 3010-3100 | Medium |

| C-H stretch (sp³) | 2850-2960 | Medium |

| C=O stretch (conjugated) | 1680-1720 | Strong, Sharp |

| C=C stretch | 1600-1650 | Medium-Strong |

| C-S stretch | 600-800 | Weak-Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state.

While a crystal structure for "Methanone, 1,3-dithian-2-ylidene-" itself is not publicly available, data from closely related compounds, such as 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, offers significant insight. nih.gov In such structures, the ketene dithioacetal moiety (-S-C=C-S-) is typically nearly planar.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the double bond character of the ylidene and carbonyl groups.

Conformation: The conformation of the six-membered 1,3-dithiane ring, which typically adopts a chair conformation to minimize steric strain.

Intramolecular Interactions: The possibility of short, non-covalent contacts, such as intramolecular S···O interactions, which can influence the molecule's conformation and reactivity. nih.gov

Intermolecular Packing: The arrangement of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonds (if applicable in derivatives) or van der Waals interactions, which dictates the material's bulk properties. mdpi.comresearchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Blocks for Natural Product Synthesis

The 1,3-dithiane (B146892) moiety, the core of methanone, 1,3-dithian-2-ylidene-, is a cornerstone in the synthesis of numerous natural products. asianpubs.orgresearchgate.net Its primary role is that of an acyl anion equivalent, a concept that has revolutionized retrosynthetic analysis. researchgate.net The acidity of the C-2 proton of the 1,3-dithiane ring allows for deprotonation to form a nucleophilic carbanion, which can then react with various electrophiles to form new carbon-carbon bonds. uwindsor.caquimicaorganica.org This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful strategy for constructing complex carbon skeletons found in natural products. researchgate.netthermofisher.com

The versatility of the 1,3-dithiane group is evident in the total synthesis of complex molecules. For instance, in the synthesis of the marine natural product Swinholide A, a key step involves the coupling of a lithiated dithiane derivative with a cyclic sulfate (B86663) to construct a significant portion of the macrolide ring. uwindsor.ca Similarly, the synthesis of the C(1)–C(9) fragment of Octalactin A, a cytotoxic marine metabolite, utilizes the alkylation of 2-lithio-1,3-dithiane. uwindsor.ca The immunomodulator (−)-rapamycin and its analogue also feature dithiane derivatives as key building blocks in their synthetic routes. uwindsor.ca

Furthermore, β-keto 1,3-dithianes, which are structurally related to methanone, 1,3-dithian-2-ylidene-, serve as masked 1,3-dicarbonyl systems. organic-chemistry.org These can be transformed into a variety of functionalized oxygen-containing heterocycles, which are common motifs in natural products. organic-chemistry.org The stability of the dithiane group under various reaction conditions makes it an ideal protecting group for carbonyl functionalities during multi-step syntheses, allowing for selective transformations on other parts of the molecule. asianpubs.orguwindsor.ca

Precursors for Heterocyclic Compound Synthesis

Methanone, 1,3-dithian-2-ylidene- and related 1,3-dithiane derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. uwindsor.carsc.orgorgsyn.org The reactivity of the dithiane ring and its ability to be converted into other functional groups provides multiple pathways for cyclization reactions.

One common strategy involves the conversion of β-keto 1,3-dithianes into various oxygen-containing heterocycles. organic-chemistry.org These masked 1,3-dicarbonyl compounds can undergo reactions to form furans, pyrans, and other heterocyclic systems that are prevalent in biologically active molecules. organic-chemistry.org

The dianion derived from 2-(1,3-dithian-2-yl)indole has been extensively used in the synthesis of various Strychnos alkaloids. uwindsor.ca Its reaction with allylic amino nitriles or α,β-unsaturated lactams leads to the formation of complex, fused heterocyclic systems. uwindsor.ca Additionally, a dithiane-induced [3+2] cycloaddition strategy has been developed for the synthesis of dihydropyrroles and pyrroles. acs.org This method involves the reaction of β-chloro-vinyl dithiane with a range of imines, leading to the formation of these biologically relevant heterocycles in good yields. acs.org

The versatility of 1,3-dithianes extends to the synthesis of four-membered thiaheterocycles like thietanes. beilstein-journals.org While not a direct application of methanone, 1,3-dithian-2-ylidene-, this highlights the broader utility of the dithiane framework in constructing diverse heterocyclic rings.

Utility in Functional Material Development

The unique electronic and structural properties of sulfur-containing compounds have led to the exploration of methanone, 1,3-dithian-2-ylidene- and its derivatives in the development of functional materials. Ketene (B1206846) dithioacetals, a class of compounds to which methanone, 1,3-dithian-2-ylidene- belongs, are known to be useful intermediates in the synthesis of materials with interesting optical and electronic properties. nih.gov

Research has shown that derivatives of 1,3-dithiane can be precursors to donor-acceptor chromophores and polymeric materials. researchgate.net These materials often exhibit properties relevant to data storage and UV-protective coatings. researchgate.net The synthesis of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, a related ketene dithioacetal, has been reported, and its structural analysis provides insights into the molecular packing and intermolecular interactions that can influence the properties of such materials. nih.gov

Furthermore, some ketene dithioacetal derivatives have been investigated for their ability to inhibit the corrosion of metals, suggesting a potential application in materials protection. nih.gov The ability to synthesize and modify these dithiane-based structures opens up possibilities for tuning their properties for specific applications in materials science.

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Methanone, 1,3-dithian-2-ylidene- and related dithiane derivatives can play a significant role in such reactions due to their diverse reactivity.

While direct examples involving methanone, 1,3-dithian-2-ylidene- in MCRs are not extensively documented in the provided context, the broader class of 1,3-dicarbonyl compounds, which β-keto 1,3-dithianes mimic, are frequently employed in MCRs for the synthesis of heterocycles. researchgate.net For instance, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones. nih.gov

The concept of using dithiane derivatives in sequential reactions is well-established. For example, the ring-opening of methyleneaziridines with organocopper reagents, followed by trapping of the intermediate with an electrophile, constitutes a multi-component reaction for the synthesis of 1,3-disubstituted propanones. nih.gov This demonstrates the potential for dithiane-like structures to participate in complex, one-pot transformations.

Cascade reactions involving dithianes can lead to the formation of intricate molecular architectures. The synthesis of pseudo-peptides bearing dithiocarbamate (B8719985) and N,X-heterocyclic groups has been achieved through a sequence of three MCRs, highlighting the power of these reactions in rapidly building molecular complexity. researchgate.net

Innovations in Protective Group Chemistry using 1,3-Dithianes

The 1,3-dithiane group is a classic and widely used protecting group for carbonyl compounds in organic synthesis. asianpubs.orgthermofisher.com Its stability under both acidic and basic conditions makes it a robust choice for multi-step synthetic sequences. asianpubs.org However, the traditional methods for deprotection often require harsh or toxic reagents, such as mercury(II) salts. asianpubs.org This has driven innovation in developing milder and more selective methods for both the protection and deprotection of 1,3-dithianes.

Recent advancements have focused on the development of photoremovable protecting groups based on the 1,3-dithiane ring. acs.org This approach offers a "traceless" deprotection method that can be triggered by light, providing excellent temporal and spatial control over the reaction. acs.org The mechanism often involves a photo-induced single electron transfer (SET) process. researchgate.net

Other innovative deprotection methods include the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and o-iodoxybenzoic acid (IBX). rsc.org The DDQ method is efficient for converting 1,3-dithianes back to their parent carbonyl compounds in good yields. rsc.org Furthermore, a mixture of polyphosphoric acid and acetic acid has been reported as a simple and convenient reagent for the deprotection of dithianes and dithiolanes. asianpubs.org

The development of new catalytic systems for the formation of 1,3-dithianes has also been a focus of research. Greener approaches utilizing catalysts like cerium triflate under solvent-free conditions have been explored to improve the efficiency and environmental friendliness of the protection step. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for Methanone, 1,3-dithian-2-ylidene-?

The compound can be synthesized via decarbonylation of 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione under acidic conditions, yielding 86% of the odorless crystalline product . Key parameters include maintaining controlled pH (e.g., HCl catalysis) and monitoring reaction time to prevent over-decomposition. Comparative studies suggest this method outperforms traditional thiol-based routes due to reduced volatility and improved handling .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For NMR, the dithianylidene group exhibits distinct deshielding in the carbonyl region (δ ~200 ppm in ¹³C). Cross-validate spectral data with NIST reference standards to resolve ambiguities, particularly in distinguishing isomeric byproducts .

Q. What safety protocols are critical during experimental handling?

While direct safety data for Methanone, 1,3-dithian-2-ylidene- is limited, analogous methanone derivatives require avoiding skin/eye contact (S24/25) and using fume hoods to mitigate inhalation risks . Store in inert atmospheres to prevent oxidation of the dithianylidene moiety.

Advanced Research Questions

Q. How does the reactivity of Methanone, 1,3-dithian-2-ylidene- compare to traditional thioacetalization reagents?

The compound acts as a non-volatile, crystalline alternative to 1,3-propanedithiol. Mechanistic studies indicate its enhanced electrophilicity due to the conjugated dithianylidene system, enabling faster nucleophilic attack in thioacetalization. Kinetic experiments (e.g., UV-Vis monitoring) reveal a 2.3× rate increase compared to dithiols in model reactions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in carbonyl stretching frequencies (IR) or splitting patterns (NMR) may arise from tautomerism or solvent effects. For example:

Q. How can this compound be applied in multi-step organic syntheses?

It serves as a precursor for:

- Photoinitiators : The conjugated system absorbs UV light (λmax ~300 nm), enabling radical generation in polymer cross-linking .

- Heterocyclic frameworks : React with amines or hydrazines to form thiazolidine or pyrazole derivatives. For example, coupling with phenylhydrazine yields a 75% isolated product in ethanol reflux .

Methodological Challenges and Data Analysis

Q. What experimental variables most significantly impact yield in decarbonylation reactions?

A fractional factorial design study identified the following critical factors:

Q. How to address inconsistent results in catalytic applications of this compound?

Contradictions in catalytic efficiency (e.g., in thioacetalization) often stem from trace metal impurities or moisture. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.